PHENYL-O-TOLYL-PHOSPHINIC ACID
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18593-18-5 |
|---|---|
Molecular Formula |
C13H13O2P |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
InChI Key |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Synonyms |
(2-Methylphenyl)phenylphosphinic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phosphinic Acid Systems
Established Synthetic Pathways to Phosphinic Acids
Traditional methods for the synthesis of phosphinic acids have long provided the foundation for accessing this important class of compounds. These routes, characterized by their reliability and broad applicability, include the use of highly reactive organometallic reagents, oxidative transformations, and the derivatization of activated phosphorus species.
Grignard Reagent Additions and Their Adaptations
The addition of Grignard reagents to phosphorus electrophiles is a classic and versatile method for the formation of phosphorus-carbon bonds. In the context of Phenyl-o-tolyl-phosphinic acid, this can be envisioned through the sequential reaction of a phosphorus dihalide with the appropriate Grignard reagents. For instance, the treatment of phenylphosphonic dichloride with o-tolylmagnesium chloride would lead to the formation of the target phosphinic acid after a hydrolysis workup. The reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic phosphorus center.
A related approach involves the reaction of a Grignard reagent with a phosphinate ester. While specific examples for this compound are not extensively documented in the literature, the reaction of o-tolylmagnesium chloride with a suitable phenylphosphinate ester would be a viable synthetic route. The general applicability of Grignard reagents in forming P-C bonds is well-established. youtube.comcerritos.edu For example, o-tolylmagnesium chloride can be prepared from o-chlorotoluene and magnesium turnings. google.com The subsequent reaction with a phosphorus electrophile, such as a phosphinic chloride, is a common strategy. lookchem.com
A specific example showcasing the addition of an o-tolyl Grignard reagent to a phosphorus center is the ring-opening of a triflate derived from a benzophospholan-3-one oxide with o-tolylmagnesium chloride, which yields (2-ethynylphenyl)phenyl(o-tolyl)phosphine oxide. nih.gov This demonstrates the feasibility of introducing the o-tolyl group onto a phosphorus atom via a Grignard reagent.
Table 1: Illustrative Grignard-based Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | Phenylphosphonic dichloride | o-Tolylmagnesium chloride | Nucleophilic substitution | Phenyl-o-tolyl-phosphinic chloride |
| 2 | Phenyl-o-tolyl-phosphinic chloride | Water | Hydrolysis | This compound |
This table presents a hypothetical, yet chemically sound, reaction sequence.
Oxidative Routes from Precursor Phosphorus Compounds
The oxidation of lower-valent phosphorus compounds, particularly secondary phosphine (B1218219) oxides, is a direct and efficient method for the preparation of phosphinic acids. The precursor, Phenyl-o-tolyl-phosphine oxide, can be synthesized through various means, including the reaction of phenylphosphine (B1580520) with o-tolyl halides. Subsequent oxidation provides a straightforward route to the desired phosphinic acid.
Common oxidizing agents for this transformation include hydrogen peroxide, potassium permanganate, and Oxone®. The reaction is typically high-yielding and tolerant of a range of functional groups. The stability of the P=O bond in phosphine oxides makes their oxidation to phosphinic acids a thermodynamically favorable process. thieme-connect.de While direct oxidation of tertiary phosphines can also yield phosphine oxides, the oxidation of a secondary phosphine oxide is a more direct route to the corresponding phosphinic acid. researchgate.net
Utility of Phosphinic Chlorides in Derivatization
Phenyl-o-tolyl-phosphinic chloride is a key intermediate that can be readily converted to the parent phosphinic acid upon hydrolysis. thieme-connect.com This phosphinic chloride can be synthesized by treating the corresponding phosphinic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reactivity of the P-Cl bond makes it a versatile precursor for a variety of derivatives. For example, reaction with alcohols or phenols yields phosphinate esters, while reaction with amines produces phosphinic amides. This highlights the importance of phosphinic chlorides as a gateway to a wide array of functionalized organophosphorus compounds. The reaction of phosphinic chlorides with nucleophiles like hydroxylamine (B1172632) has been shown to proceed with attack at the phosphorus center. rsc.org
Contemporary and Innovative Synthetic Strategies for P-C Bond Formation
Modern synthetic chemistry has seen the advent of powerful new methods for the construction of chemical bonds, and the field of organophosphorus chemistry is no exception. Transition metal catalysis and radical-mediated reactions have emerged as elegant and efficient alternatives to traditional methods for P-C bond formation, often offering milder reaction conditions and improved functional group tolerance.
Transition Metal-Catalyzed P-Arylation Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylated compounds, including organophosphorus molecules. Palladium- and copper-catalyzed reactions are particularly prominent in this regard. The arylation of H-phosphinates or secondary phosphine oxides with aryl halides or triflates provides a direct route to diarylphosphine oxides, which can then be oxidized to the corresponding phosphinic acids.
For the synthesis of this compound, this could involve the coupling of a phenyl-H-phosphinate with an o-tolyl halide or a tolyl-H-phosphinate with a phenyl halide. Various catalyst systems, often employing specialized phosphine ligands, have been developed to facilitate these transformations. organic-chemistry.orgwits.ac.za Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool, where a directing group can guide the metallation and subsequent arylation of a C-H bond. nih.govuwa.edu.au For instance, a phosphine oxide moiety itself can act as a directing group for the enantioselective C-H olefination of biaryls. snnu.edu.cn
Table 2: Comparison of Catalytic Systems for P-Arylation
| Catalyst System | Ligand Type | Coupling Partners | Key Advantage |
| Palladium(II) acetate | Phosphine Ligands | H-phosphinates, Aryl Halides | High activity and selectivity |
| Copper(I) iodide | Amine-based Ligands | Secondary Phosphine Oxides, Aryl Halides | Lower cost, good for electron-rich arenes |
| Rhodium(III) complexes | Chiral Carboxylic Acids | Aryl C-H bonds, Heteroarenes | Direct C-H functionalization |
This table provides a general overview of common catalytic systems and their features.
Radical-Mediated Phosphinylation Protocols
Radical reactions offer a complementary approach to the formation of P-C bonds, often proceeding under neutral conditions and tolerating a wide range of functional groups. The addition of phosphorus-centered radicals to unsaturated systems or the coupling of phosphorus radicals with alkyl or aryl radicals can be effective strategies.
The generation of a P-centered radical from a precursor such as a secondary phosphine oxide or a hypophosphorous acid derivative can be initiated by radical initiators like AIBN or through photoredox catalysis. organic-chemistry.orgacs.org These radicals can then engage in addition reactions with alkenes or alkynes, or participate in cross-coupling reactions. While specific protocols for the radical-mediated synthesis of this compound are not prevalent, the general principles suggest that the reaction of a phenylphosphinyl radical with toluene (B28343) or an o-tolyl radical with phenylphosphine could be potential, albeit challenging, pathways. The development of novel radical traps and photocatalytic systems continues to expand the scope of these transformations. nih.gov
Silyl (B83357) Phosphonite Chemistry and Nucleophilic Additions
The use of silylated phosphonites represents a versatile and gentle method for forming P-C bonds, compatible with a variety of functionalized molecules. These silylated reagents are readily accessible through the reaction of an H-phosphinate with a silylating agent like bis(trimethylsilyl)acetamide (BSA). nih.gov The resulting silyl phosphonites can then undergo nucleophilic additions to electrophiles such as aldehydes, ketones, and imines in what is known as the Abramov reaction, yielding α-hydroxy- and α-aminophosphinates. nih.gov Michael additions to α,β-unsaturated ketones are also possible, providing a route to functionalized phosphinates. nih.gov
A notable application of this chemistry is the sila-Arbuzov reaction of silyl phosphonites with alkyl halides to produce substituted alkyl phosphinates. nih.gov Furthermore, a TMSOTf-promoted 1,4-addition of silyl phosphites, which can be prepared in situ from dialkyl phosphites and BSA, to cyclic enones has been reported to produce β-keto phosphonates.
Microwave-Assisted Esterification and Derivatization
Microwave irradiation has emerged as a powerful tool for promoting chemical reactions that are often sluggish or inefficient under conventional heating. researchgate.net This is particularly true for the direct esterification of phosphinic acids, which typically resist derivatization with nucleophiles under thermal conditions. researchgate.netnih.gov
Research has shown that microwave-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols can be achieved at elevated temperatures (160–190 °C), affording the corresponding phosphinates in good yields (73–90%). nih.gov The use of ionic liquids, such as [bmim][PF6], can further enhance the efficiency of these reactions. nih.gov This methodology has been successfully applied to a range of phosphinic acids, including cyclic derivatives. researchgate.net The advantages of this technique have also been translated from batch to continuous flow processes, which, after optimization of parameters like temperature and flow rate, have proven to be more productive. mdpi.com
Table 1: Microwave-Assisted Esterification of Phenyl-H-Phosphinic Acid
| Alcohol | Temperature (°C) | Yield (%) | Reference |
| Propanol | 160-190 | 73-90 | nih.gov |
| Butanol | 160-190 | 73-90 | nih.gov |
| Isobutanol | 160-190 | 73-90 | nih.gov |
| Octanol | 160-190 | 73-90 | nih.gov |
| Dodecanol | 160-190 | 73-90 | nih.gov |
| Phenols | 160-190 | Good | nih.gov |
Fragmentation-Related Phosphorylation Approaches
Fragmentation-related phosphorylation presents an alternative strategy for the synthesis of phosphinic acid derivatives. One such approach involves the reaction of phosphinic chlorides with alcohols or amines. While effective under mild conditions, this method requires the use of expensive chlorides and the addition of a base to neutralize the HCl byproduct. researchgate.net
A more recent development in this area involves the use of photoredox catalysis to drive phosphoranyl radical fragmentation reactions. acs.org This method provides access to new radical pathways by leveraging the formation of strong P–O or P–S bonds as a thermodynamic driving force. acs.org This strategy has been used to generate acyl and iminyl radicals directly from their corresponding carboxylic acids and oximes, which would otherwise require pre-functionalization. acs.org
Asymmetric Synthesis of P-Stereogenic Phosphinic Acid Derivatives
The synthesis of enantiomerically pure P-stereogenic phosphinic acid derivatives is a significant challenge in organophosphorus chemistry. Several advanced strategies have been developed to address this, including chiral catalysis and dynamic kinetic resolution.
Chiral Nucleophilic Catalysis for Stereoselective Induction
Chiral nucleophilic catalysis has shown great potential for the synthesis of enantioenriched phosphorus compounds. mdpi.com This approach often involves the coupling of a racemic H-phosphinate with a nucleophilic alcohol under halogenating conditions in the presence of a chiral catalyst. mdpi.com For instance, the coupling of racemic isopropyl phenyl-H-phosphinate with phenol (B47542) using a chiral catalyst like (S)-BTM has been shown to produce the corresponding phosphonate (B1237965) with modest enantioselectivity. mdpi.com The efficiency and stereoselectivity of these reactions are influenced by factors such as the catalyst structure, solvent, base, and temperature. mdpi.com Research has demonstrated that altering the steric environment around the phosphorus atom, for example by replacing a phenyl group with an o-tolyl group, can impact the reaction yield. mdpi.com
Dynamic Kinetic Resolution Strategies in Phosphinic Acid Synthesis
Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material. In the context of phosphinic acid synthesis, DKR can be applied to the resolution of racemic H-phosphinates. mdpi.com This process typically involves the use of a chiral catalyst that selectively reacts with one enantiomer of the racemic starting material, while an in situ racemization process continuously replenishes the reactive enantiomer. mdpi.comnih.gov
One proposed mechanism for a DKR of an H-phosphinate involves the initial chlorination of the racemic H-phosphinate to form a racemic phosphonochloridate. mdpi.com The chiral nucleophilic catalyst then selectively reacts with one enantiomer of the phosphonochloridate, leading to the formation of an enantioenriched phosphonate product. mdpi.com The success of a DKR strategy depends on the relative rates of the catalytic reaction and the racemization of the substrate. nih.gov
Enantioselective Hydrophosphorylation of Carbonyl Compounds
The enantioselective hydrophosphorylation of carbonyl compounds, such as aldehydes and ketones, provides a direct route to α-hydroxyphosphinates, which are valuable precursors to biologically active molecules. liverpool.ac.ukrsc.org This transformation can be catalyzed by chiral metal alkoxides. liverpool.ac.uk The addition of P-stereogenic H-phosphinates to ketones in the presence of a base like potassium carbonate can produce P,C-stereogenic tertiary α-hydroxy phosphinates with high diastereoselectivity. rsc.org The diastereoselectivity of this reaction can be influenced by the relative stabilities of the product diastereomers, which is in turn affected by the steric bulk of the substituents on the phosphorus and α-carbon atoms. rsc.org
Mechanistic Elucidation in Phosphinic Acid Reactivity
Studies on Thermal Decomposition Pathways of Phosphinic Acids
The thermal stability and decomposition pathways of phosphinic acids are fundamental to their handling and reactivity at elevated temperatures. Generally, organic acids decompose endothermically at specific temperatures, releasing gaseous products such as water, ammonia, or carbon dioxide. d-nb.info For organophosphorus compounds, thermal decomposition often involves the cleavage of phosphorus-carbon (P-C) or phosphorus-oxygen (P-O) bonds.
Studies on analogous organophosphate esters, such as tricresyl phosphate (B84403), show that decomposition on iron surfaces proceeds primarily through the scission of the P–O bond to form methylphenoxy intermediates. rsc.org At higher temperatures, these can be hydrogenated to desorb as cresol, or they can decompose further. rsc.org Similarly, the thermal decomposition of other P-aryl compounds can yield metaphosphonate species. dss.go.th For Phenyl-o-tolyl-phosphinic acid, the decomposition is expected to follow similar pathways, influenced by the relative strengths of the P-phenyl, P-tolyl, and P-OH bonds. The specific products would likely include benzene, toluene (B28343), water, and various phosphorus oxides, depending on the precise conditions.
Table 1: Potential Thermal Decomposition Products of Aryl Phosphinic Acids
| Precursor Compound | Likely Decomposition Pathway | Major Products |
|---|---|---|
| This compound | P-C and P-O bond scission | Benzene, Toluene, Phosphorus Oxides, Water |
| Tricresyl phosphate | P-O bond scission | Cresol, Toluene, Polyphosphate chains rsc.org |
| P-phenyl derivatives | P-C bond cleavage | P-phenyl metaphosphonate dss.go.th |
Investigation of Substitution Reactions at the Phosphorus Center
Substitution reactions at the pentavalent phosphorus center of phosphinic acids are pivotal for synthesizing a wide range of P-stereogenic compounds. mdpi.com These reactions can proceed through several distinct mechanisms, which dictates the stereochemical outcome of the product. sapub.orgresearchgate.net
Nucleophilic substitution at a chiral phosphorus center typically follows one of two main pathways:
A concerted, S_N2-type mechanism : This pathway involves a single pentacoordinate transition state where the nucleophile attacks the phosphorus center as the leaving group departs. sapub.org This process characteristically results in the inversion of the absolute configuration at the phosphorus atom. researchgate.netmdpi.com
A stepwise, addition-elimination mechanism : This pathway proceeds through a discrete, trigonal bipyramidal pentacoordinate intermediate (a phosphorane). mdpi.comsapub.org The stereochemical outcome depends on the lifetime and subsequent reactions of this intermediate.
In contrast, bimolecular electrophilic substitution reactions (S_E2(P)) at trivalent phosphorus centers are known to proceed stereospecifically with retention of the absolute configuration. researchgate.netmdpi.com The choice between these pathways is influenced by the nature of the substrate, the nucleophile/electrophile, the leaving group, and the solvent conditions. sapub.org For instance, the hydrolysis of aryl diphenyl phosphinates is suggested to proceed via a pentacoordinate intermediate, with its formation being the rate-determining step. sapub.org The dynamic kinetic resolution of derivatives like Phenyl(o-tolyl)phosphinic Chloride relies on these nucleophilic substitution principles. thieme-connect.com
Table 2: Comparison of Substitution Mechanisms at Phosphorus Center
| Mechanism | Key Feature | Intermediate/Transition State | Stereochemical Outcome |
|---|---|---|---|
| S_N2(P) | Concerted bond formation/breaking | Single Pentacoordinate Transition State | Inversion of Configuration researchgate.netmdpi.com |
| Addition-Elimination | Stepwise process | Pentacoordinate Intermediate mdpi.comsapub.org | Varies (Inversion or Retention) |
| S_E2(P) | Electrophilic attack | Pentacoordinate Intermediate | Retention of Configuration researchgate.netmdpi.com |
Analysis of Free-Radical Intermediates and Reaction Progression
Beyond ionic pathways, phosphinic acids and their derivatives can participate in reactions involving free-radical intermediates. The P-H tautomer of a phosphinic acid, or more commonly its ester (a H-phosphinate), can undergo homolytic cleavage upon initiation to generate phosphorus-centered radicals. rsc.org Photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions. acs.org
The key intermediate in these processes is the phosphoranyl radical, formed by the addition of a radical to the P=O bond or by the reaction of a phosphine (B1218219) radical cation with a nucleophile. acs.org The progression of the reaction is then driven by the fragmentation of this phosphoranyl radical intermediate, which can occur via two primary pathways: acs.org
α-scission : This involves the cleavage of a bond to a substituent that was originally on the phosphorus atom, resulting in a net substitution at the phosphorus center. acs.org
β-scission : This involves the cleavage of a bond one atom removed from phosphorus, releasing a new radical species and forming a stable phosphine oxide. This is a common pathway in deoxygenation and other radical chain reactions. acs.org
The free-radical addition of H-phosphinates to alkenes is a well-established method for forming P-C bonds, though the reactivity and potential for side reactions like epimerization can be significant. rsc.org
Table 3: Fragmentation Pathways of Phosphoranyl Radical Intermediates
| Fragmentation Pathway | Description | Result |
|---|---|---|
| α-Scission | Cleavage of a P-substituent bond. | Substitution at phosphorus, formation of a new trivalent phosphorus species. acs.org |
| β-Scission | Cleavage of a bond beta to the phosphorus atom. | Formation of a stable P=O bond (phosphine oxide) and a new radical. acs.org |
Comprehensive Mechanistic Insights into Catalytic Transformations
Chiral phosphoric and phosphinic acids have become powerful catalysts in asymmetric synthesis. Their efficacy stems from their ability to orchestrate complex transformations through specific non-covalent interactions, the nature of which has been elucidated through computational and experimental studies.
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of reactions catalyzed by phosphinic acids. nih.gov Methods like B3LYP or the ONIOM method, which combines DFT with molecular mechanics, allow for detailed mapping of reaction energy profiles and the characterization of transient species like transition states. nih.govacs.org
These studies provide critical insights into the origins of stereoselectivity. By calculating the relative free energies of competing transition states, researchers can predict which reaction pathway is favored. nih.gov For example, in phosphoric acid-catalyzed reactions, the catalyst often binds to the substrate in a specific geometry, and steric hindrance from bulky groups on the catalyst (such as the tolyl group in this compound) can destabilize one transition state relative to another, leading to high enantioselectivity. acs.org Computational analysis has been used to confirm that the formation of a six-membered ring via a Pictet-Spengler reaction is energetically more favorable than alternative pathways, and to identify the specific hydrogen bonds that stabilize the favored transition state. acs.org
Table 4: Example of Computational Data for a Catalyzed Reaction
| Transition State | Description | Relative Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-A (anti) | Leads to the major enantiomer | 0.0 | Favored product |
| TS-B (syn) | Leads to the minor enantiomer | +3.4 | Disfavored product nih.gov |
Note: Data is representative of a typical proline-catalyzed reaction, illustrating the energy differences calculated to explain stereoselectivity.
The catalytic power of phosphinic and phosphoric acids is largely attributed to their ability to act as bifunctional catalysts through hydrogen bonding. acs.orgmdpi.com The acidic P-OH group can donate a hydrogen bond to activate an electrophile (e.g., by protonating an imine), while the Lewis basic P=O oxygen can act as a hydrogen bond acceptor, binding and orienting the nucleophile. acs.orgacs.org This dual activation within the catalyst's chiral pocket brings the reactants together in a highly organized transition state, facilitating the reaction and controlling the stereochemistry. acs.org
In addition to hydrogen bonding, ion pairing plays a critical role, especially in reactions that proceed through charged intermediates. acs.orgresearchgate.net The catalyst can protonate a substrate, generating a cationic intermediate that forms a tight, chiral ion pair with the resulting phosphinate anion. acs.org This close association within the chiral environment of the counterion guides the subsequent reaction step, effectively shielding one face of the reactive intermediate and ensuring a highly stereoselective outcome. mdpi.comuni-regensburg.de The strength and geometry of these hydrogen bonds and ion pairs are central to the catalyst's reactivity and selectivity. uni-regensburg.de
Table 5: Functions of Non-Covalent Interactions in Catalysis
| Interaction | Description | Role in Catalysis |
|---|---|---|
| Hydrogen Bonding | P-OH as donor, P=O as acceptor. | Bifunctional activation of both electrophile and nucleophile; organization of transition state. acs.orgmdpi.com |
| Ion Pairing | Formation of a complex between the phosphinate anion and a cationic substrate/intermediate. | Stereochemical control through chiral environment; stabilization of charged intermediates. acs.orgresearchgate.net |
Catalytic Applications of Phosphinic Acid Derivatives
Phosphinic Acids as Chiral Brønsted Acid Organocatalysts
Chiral Brønsted acids are powerful tools in asymmetric synthesis, capable of activating substrates towards nucleophilic attack through protonation, thereby inducing enantioselectivity. Phosphinic acids, with their acidic proton and potential for chiral substitution at the phosphorus center, are a promising, albeit less explored, class of organocatalysts compared to their phosphoric acid counterparts.
Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions
There is currently a lack of specific, published research detailing the application of PHENYL-O-TOLYL-PHOSPHINIC ACID as a chiral Brønsted acid organocatalyst in asymmetric carbon-carbon bond-forming reactions. While the broader class of chiral phosphoric acids is widely used in reactions such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Mannich reactions, the catalytic activity of this specific phosphinic acid in these transformations has not been documented in available literature.
Enantioselective Amination and Imine Transformations
Similarly, the use of This compound as a catalyst for enantioselective amination or other imine transformations is not described in the accessible scientific literature. These reactions, which are crucial for the synthesis of chiral amines and their derivatives, are often catalyzed by chiral phosphoric acids, but specific examples involving this compound are absent.
Design and Development of Phosphinic Acid-Derived Ligands
The phosphorus atom in phosphinic acids can serve as a coordination site for metal centers, and the substituents on the phosphorus can be modified to create a chiral environment. This makes phosphinic acids potential precursors for the synthesis of novel chiral ligands for asymmetric metal catalysis.
Ligand Scaffolds for Asymmetric Metal Catalysis
While the synthesis of ligands derived from phosphinic acids is a known strategy in coordination chemistry, there are no prominent, well-documented examples of ligands derived specifically from This compound that have been widely applied in asymmetric metal catalysis. The development of such ligands would involve the conversion of the phosphinic acid into a phosphinate ester or amide, which could then be used as a ligand. However, the performance and application of such ligands in common catalytic reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions have not been reported.
Modulation of Steric and Electronic Properties for Enhanced Selectivity
The modulation of steric and electronic properties of ligands is a fundamental concept in catalyst design for enhancing selectivity. For a hypothetical ligand derived from This compound , the phenyl and o-tolyl groups would provide a specific steric environment around a coordinated metal center. The electronic properties could be tuned by introducing electron-donating or electron-withdrawing substituents on these aromatic rings. However, without concrete examples of such ligands and their catalytic applications, any discussion on the modulation of their properties remains purely theoretical.
Theoretical and Computational Investigations of Phenyl O Tolyl Phosphinic Acid Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of phenyl-o-tolyl-phosphinic acid. These methods, rooted in quantum mechanics, determine the wavefunctions of electrons within the molecule. northwestern.edu This information allows for the elucidation of fundamental properties such as molecular structure (bond lengths and angles), electronic energy, and electrical properties like the dipole moment. northwestern.edu
At the core of these calculations is the solution of the electronic Schrödinger equation, which provides a detailed description of the electron distribution. northwestern.edu For molecules like this compound, this involves defining a basis set, which is a set of mathematical functions used to build the molecular orbitals. The accuracy of the calculation is highly dependent on the level of theory and the quality of the basis set employed.
Calculations can reveal key valence parameters, such as net charges on different atoms and bond orders. ias.ac.in These parameters are instrumental in constructing a state-specific structural description of the molecule, essentially representing it as a superposition of various canonical structures. ias.ac.in This approach is particularly valuable for understanding how the electron density shifts upon electronic excitation, which can significantly alter the molecule's structure and reactivity. ias.ac.in
The nature of the phosphoryl group (P=O) in phosphinic acids is a subject of particular interest. Electronic structure calculations can help to characterize this bond, which is often described as a resonance between a double bond and a polarized single bond. researchgate.net By employing methods like Density Functional Theory (DFT), researchers can gain insights into the electronic nature of this crucial functional group. researchgate.net
Table 1: Key Outputs of Quantum Chemical Calculations for this compound
| Calculated Property | Significance |
| Molecular Geometry | Provides optimized bond lengths and angles. |
| Electronic Energy | Determines the stability of different conformations. |
| Dipole Moment | Indicates the overall polarity of the molecule. |
| Atomic Charges | Reveals the distribution of electron density across the atoms. |
| Bond Orders | Characterizes the nature (single, double, etc.) of chemical bonds. |
| Molecular Orbitals (HOMO/LUMO) | Identifies the highest occupied and lowest unoccupied molecular orbitals, crucial for understanding reactivity. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving phosphinic acids and their derivatives. mdpi.comnih.gov DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction barriers, providing a detailed picture of how a reaction proceeds. acs.org
For instance, in catalyzed reactions, DFT can be used to model the interaction between the catalyst and the substrate. acs.org In the context of a phosphoric acid-catalyzed reaction, DFT calculations have been used to elucidate how the catalyst binds to the substrate through hydrogen bonds, leading to stereoselectivity. acs.org By comparing the energies of different transition states, researchers can predict which reaction pathway is most favorable. acs.org
DFT studies are also crucial for understanding the role of different functional groups in a reaction. For example, calculations can reveal how the presence of a hydroxyl group can activate a molecule for a cycloaddition reaction by forming key hydrogen bonds. mdpi.com The choice of the DFT functional and basis set is critical for obtaining accurate results that correlate well with experimental observations. nih.gov
Recent applications of DFT include the investigation of cycloaddition reactions, where it has been used to distinguish between stepwise and concerted mechanisms. mdpi.com By calculating the energy barriers for each proposed pathway, a more likely mechanism can be determined. mdpi.com
Table 2: Application of DFT in Studying Reaction Mechanisms
| Area of Investigation | Information Obtained from DFT |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier. |
| Activation Energy | The energy difference between the reactants and the transition state, which determines the reaction rate. |
| Reaction Intermediates | The structures of any transient species formed during the reaction. |
| Catalyst-Substrate Interactions | The nature and strength of binding between a catalyst and the reacting molecules. |
| Regio- and Stereoselectivity | The energetic reasons behind the preferential formation of one product isomer over another. |
Computational Modeling of Intermolecular Interactions and Aggregation Phenomena
Computational modeling provides significant insights into the non-covalent interactions that govern the aggregation of molecules like this compound. These interactions, while weaker than covalent bonds, play a crucial role in determining the solid-state structure and properties of materials. acs.org
Phosphinic acids are known to form various self-associates, such as cyclic dimers, trimers, and tetramers, through strong hydrogen bonds. researchgate.net Computational methods can be used to model these aggregates and calculate the strength of the intermolecular interactions. For example, the strength of the O-H···O hydrogen bonds in phosphinic acid self-associates can be as high as 30 kcal/mol. researchgate.net
In addition to hydrogen bonding, other interactions like C-H···π and π-π stacking can also be significant. acs.org Computational models can help to identify and characterize these interactions, explaining how they contribute to the stabilization of the crystal lattice and restrict the motion of molecular components like phenyl rings. acs.org
Table 3: Common Intermolecular Interactions Modeled Computationally
| Interaction Type | Description |
| Hydrogen Bonding | A strong directional interaction between a hydrogen atom and an electronegative atom like oxygen. |
| π-π Stacking | An attractive interaction between the π-electron clouds of aromatic rings. |
| C-H···π Interactions | An interaction between a C-H bond and the face of a π-system. |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. |
Analysis of Fluxional Geometry and Conformational Dynamics
The concept of fluxional geometry is central to understanding the dynamic behavior of molecules like this compound. researchgate.net Such molecules are not static but can exist as a mixture of interconverting conformers. Computational methods are essential for studying these conformational dynamics and the energy barriers associated with them. researchgate.netpageplace.de
The P(O)OH fragment in phosphinic acids exhibits fluxional geometry, allowing it to form different types of self-associates depending on the environment. researchgate.net Computational studies can determine the relative energies of different conformers, such as "s-cis" and "s-trans" forms that arise from rotation around the C-P bond, as well as the rotational barriers between them. researchgate.net
Variable-temperature NMR spectroscopy, often complemented by computational modeling, is a key experimental technique for studying fluxional behavior. researchgate.net By analyzing how the NMR spectra change with temperature, researchers can gain insights into the dynamic equilibria between different isomers. researchgate.net
The study of conformational dynamics is also important in understanding how molecular chirality can be manipulated. pageplace.de Even in achiral molecules, the presence of different conformers can have significant implications for their reactivity and interactions with other molecules. Computational modeling allows for the exploration of the potential energy landscape and the identification of the most stable conformations.
Table 4: Aspects of Fluxional Geometry and Conformational Dynamics Studied Computationally
| Studied Phenomenon | Computational Approach |
| Conformational Isomers | Geometry optimization to find the structures and relative energies of different conformers. |
| Rotational Barriers | Calculation of the energy profile for rotation around specific bonds. |
| Interconversion Pathways | Identification of the transition states connecting different conformers. |
| Dynamic Equilibria | Prediction of the relative populations of different isomers at a given temperature. |
Derivatization Strategies for Analytical and Synthetic Utility
Methods for Functional Group Interconversion and Esterification
The phosphinic acid group is a versatile starting point for numerous chemical transformations. Key among these are functional group interconversions and esterification, which modify the compound's fundamental properties.
Esterification, the conversion of the acidic P-OH group to a P-O-R ester, is a primary strategy. This change can significantly impact the compound's solubility and reactivity. While direct esterification of phosphinic acids with alcohols can be challenging under thermal conditions, microwave-assisted methods have proven effective. mdpi.comresearchgate.netresearchgate.net For instance, phenyl-H-phosphinic acid has been successfully esterified with various alcohols under microwave irradiation, a process that is often inefficient with conventional heating. researchgate.net A continuous flow microwave reactor has also been shown to be more productive for these esterifications compared to batch methods. mdpi.com
Another critical transformation is the conversion of the phosphinic acid to a more reactive phosphinic chloride. thieme-connect.com Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this purpose. ub.edu The resulting phenyl-o-tolyl-phosphinic chloride is a valuable intermediate that can readily react with a wide range of nucleophiles, such as alcohols and amines, to create a diverse array of derivatives. scispace.com
The table below summarizes key functional group interconversion strategies.
| Reaction Type | Common Reagents | Product | Primary Utility |
| Esterification | Alcohols (with microwave irradiation), Alkyl halides | Phosphinate Ester | Modifies solubility, stability, and reactivity. |
| Chlorination | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Phosphinic Chloride | Creates a highly reactive intermediate for further synthesis. |
Derivatization for Enhanced Detection in Chromatographic Techniques (e.g., GC-MS)
Direct analysis of polar and non-volatile compounds like phenyl-o-tolyl-phosphinic acid using gas chromatography-mass spectrometry (GC-MS) is often impractical. nih.govresearchgate.net Derivatization is therefore essential to convert the polar phosphinic acid group into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comtcichemicals.com
A widely used method is silylation , which replaces the acidic proton of the P-OH group with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. tcichemicals.com The resulting TMS-ester is significantly more volatile, allowing for successful separation and detection by GC-MS. semanticscholar.org
Alkylation , particularly methylation, is another common strategy. nih.gov Reagents like diazomethane (B1218177) can be used to convert the phosphinic acid to its methyl ester, which is more volatile than the parent acid. scispace.comsemanticscholar.org These derivatization techniques not only improve chromatographic performance but can also generate characteristic mass spectral fragmentation patterns that aid in structural identification and enhance detection sensitivity. jfda-online.com
The following table outlines common derivatization methods for GC-MS analysis.
| Derivatization Method | Typical Reagent(s) | Resulting Derivative | Key Analytical Benefit |
| Silylation | BSA, BSTFA | Trimethylsilyl (TMS) ester | Increased volatility and thermal stability. nih.govsemanticscholar.org |
| Methylation | Diazomethane | Methyl ester | Improved volatility for better chromatographic separation. nih.govsemanticscholar.org |
| Acylation | Fluorinated anhydrides | Fluoroacyl derivative | Enhanced detectability with specific detectors (e.g., ECD). semanticscholar.org |
Solid-Phase Synthesis of Phosphinic Acid Derivatives and Compound Library Generation
Solid-phase synthesis provides an efficient platform for the rapid creation of large collections of related molecules, known as compound libraries. This methodology is well-suited for preparing diverse phosphinic acid derivatives for applications in areas like drug discovery. liverpool.ac.uk
In this approach, a phosphinic acid building block is chemically anchored to a solid support, typically a polymer resin. This immobilization simplifies the purification process, as excess reagents and by-products can be washed away easily. mdpi.com The resin-bound phosphinic acid can then be subjected to various chemical reactions to build more complex structures.
For example, a protected α-amino-H-phosphinic acid can be attached to a resin and then reacted with other molecules in a stepwise fashion. mdpi.com By employing a variety of building blocks in a combinatorial approach, it is possible to generate large and diverse libraries of phosphinic pseudopeptides, which are of interest as potential enzyme inhibitors. researchgate.net This streamlined and often automated process is highly advantageous compared to traditional solution-phase synthesis for generating compound libraries for high-throughput screening. liverpool.ac.uk
Key stages of solid-phase synthesis for phosphinic acid derivatives are highlighted below.
| Stage | Description | Main Advantage |
| Immobilization | The phosphinic acid building block is attached to a solid polymer support. | Simplifies purification by allowing easy removal of excess reagents. mdpi.com |
| Iterative Synthesis | The resin-bound molecule is sequentially reacted with various chemical building blocks. | Enables the systematic and often automated construction of a target molecule. |
| Cleavage | The final synthesized compound is detached from the solid support. | Yields the purified product after a final washing step. |
| Library Generation | A combinatorial approach using diverse starting materials is employed. | Allows for the rapid generation of a large number of distinct compounds for screening purposes. |
Emerging Research Frontiers and Future Directions
Exploration of Novel Synthetic Routes to Complex Phenyl-o-tolyl-phosphinic Acid Architectures
The synthesis of phosphinic acids has evolved from traditional methods to more sophisticated strategies capable of generating intricate molecular architectures. Research is actively pushing the boundaries to incorporate the this compound moiety into complex three-dimensional structures, including biaryl, cyclic, and advanced coordination compounds.
A notable approach involves the creation of atropisomeric biaryl phosphinates, where the steric hindrance between the phenyl and o-tolyl groups plays a crucial role. In one study, a chiral menthyl phosphinate auxiliary was used in an asymmetric Suzuki-Miyaura cross-coupling reaction with o-tolylboronic acid to produce biaryl phosphinates with excellent control over the diastereoselectivity. sci-hub.se This method provides a pathway to molecules with both central and axial chirality.
Another frontier is the construction of heterocyclic systems incorporating the P-chiral center. For instance, the synthesis of 3-Phenyl-2-(o-tolyl)-2,3-dihydrobenzo[d] mdpi.comresearchgate.netoxaphosphole 3-oxide has been reported. sioc-journal.cn This cyclic structure is formed through reactions that create a new phosphorus-containing ring, demonstrating the versatility of the phosphinic acid group in forming complex, fused architectures.
Furthermore, the coordinating ability of the phosphinic acid oxygen atom is being exploited to build advanced coordination complexes. Research has shown the formation of a nonbridged mononuclear Palladium(II) complex featuring a bis(o-tolyl)phosphinic ligand. acs.org In this structure, the bulky o-tolyl groups prevent dimerization and influence the coordination geometry around the metal center, highlighting a strategy for designing specific metal-ligand assemblies. acs.org These routes underscore a trend towards creating functionally complex molecules from this compound-based precursors.
Expansion of Catalytic Scope and Stereoselectivity in New Reactions
The inherent chirality and structural features of this compound derivatives make them promising candidates for applications in asymmetric catalysis, either as the catalyst itself or as a substrate in stereoselective transformations. Research in this area focuses on expanding the range of reactions where these compounds can induce high levels of stereocontrol.
Significant enantioselectivity has been achieved in reactions involving related diarylphosphine oxides. For example, the use of phenyl(o-tolyl)phosphine oxide as a substrate in palladium-catalyzed reactions has yielded products with high enantiomeric excess (ee), ranging from 61–83% ee. mdpi.com This demonstrates the potential for achieving high stereocontrol in reactions at the phosphorus center.
Dynamic kinetic resolution (DKR) is another powerful tool being applied to this class of compounds. A study focusing on the DKR of Phenyl(o-tolyl)phosphinic Chloride highlights a sophisticated method to selectively synthesize one enantiomer from a racemic mixture, a critical step for developing enantiopure P-stereogenic compounds. thieme-connect.com
Recent advances in organocatalysis have also utilized the structural features of these molecules. In an organocatalytic Piancatelli rearrangement, a tertiary furylcarbinol bearing both o-tolyl and phenyl groups was transformed into a cyclopentenone product with a quaternary stereocenter in high yield and excellent stereoselectivity (10:1 diastereomeric ratio and 97:3 enantiomeric ratio). rsc.org These findings, summarized in the table below, illustrate the expanding utility of the phenyl-o-tolyl motif in controlling stereochemical outcomes in a variety of new reactions.
| Reaction Type | Substrate/Catalyst Moiety | Key Findings | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|
| Asymmetric C–H Olefination (DKR) | Menthyl (2'-methyl-[1,1'-biphenyl]-2-yl)(phenyl)phosphinate | Demonstrated dynamic kinetic resolution via C-H activation. | >95:5 dr | sci-hub.se |
| Organocatalytic Piancatelli Rearrangement | Tertiary furylcarbinol with o-tolyl and phenyl groups | High stereocontrol in the formation of a quaternary stereocenter. | 10:1 dr, 97:3 er | rsc.org |
| Palladium-Catalyzed Electrophilic Reaction | Phenyl(o-tolyl)phosphine oxide | Achieved high enantioselectivity with a Pd-triflate catalyst. | 61–83% ee | mdpi.com |
| Dynamic Kinetic Resolution | Phenyl(o-tolyl)phosphinic Chloride | Successful resolution of racemic phosphinic acid derivative. | Not specified | thieme-connect.com |
Integration of this compound Motifs in Advanced Materials Science
The unique chemical properties of phosphinic acids are paving the way for their use as building blocks in advanced materials. While research specifically employing this compound is still emerging, the broader class of phosphinic acids is being successfully integrated into functional materials like Metal-Organic Frameworks (MOFs), nanocrystals, and luminescent systems.
Phosphinic acids are being explored as alternative linkers to the more common carboxylic and phosphonic acids for constructing MOFs. wikipedia.org Research has demonstrated that phosphinate-based linkers can form strong bonds with trivalent metal centers, leading to the creation of hydrothermally stable and permanently porous MOF structures. nih.govnih.gov This establishes a clear precedent for using this compound as a linker to tune the steric properties and functionality of MOF cavities for applications in gas storage and separation. wikipedia.orgnih.govnih.gov
In the realm of nanotechnology, mono-alkyl phosphinic acids have been introduced as a novel class of surfactants for the synthesis of colloidal nanocrystals, such as quantum dots and nanorods. researchgate.net Their reactivity, which is intermediate between that of carboxylic and phosphonic acids, offers greater control over nanocrystal growth and purity. researchgate.net This suggests that this compound could serve as a specialized ligand to control the surface chemistry and properties of semiconductor nanocrystals.
Furthermore, the potential for creating photoluminescent materials is a significant area of interest. Studies on structurally related compounds, such as sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, have revealed appreciable blue luminescence in the solid state. mdpi.com This fluorescence is of potential interest for applications like whitening agents or in optical sensors. mdpi.com The aromatic nature of the phenyl and tolyl groups in this compound provides a scaffold that could be functionalized to develop new luminescent materials with tailored emission properties.
Development of Sustainable and Environmentally Benign Synthetic Methods
In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally friendly methods for the synthesis of organophosphorus compounds, including this compound and its precursors. nih.gov These efforts focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.
One promising strategy is the use of solvent-free reaction conditions. mdpi.comsemanticscholar.org By eliminating volatile organic solvents, these methods reduce environmental impact and can lead to higher reaction rates, increased yields, and simpler work-up procedures. mdpi.com Such solid-state techniques are well-suited for the synthesis of phosphorus ylides and other intermediates in the production of complex phosphinic acids. mdpi.comsemanticscholar.org
Microwave-assisted synthesis is another green technique being applied to organophosphorus chemistry. Microwave irradiation can dramatically reduce reaction times and may even replace the need for a catalyst in certain reactions, such as the direct esterification of phosphinic acids with alcohols. semanticscholar.org
Electrochemical synthesis is also emerging as a powerful and sustainable alternative to traditional methods that often rely on hazardous reagents. nih.gov Electrosynthesis offers high atom economy and can be powered by renewable energy sources, marking a critical step toward environmentally benign organophosphorus production. thieme-connect.com These methods can be used to form various phosphorus-carbon and phosphorus-heteroatom bonds necessary for building up complex molecules like this compound. nih.gov
Advanced Spectroscopic and Diffraction Studies for Elucidating Molecular Architecture
A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational design in catalysis and materials science. Advanced spectroscopic and diffraction techniques are indispensable tools for elucidating the precise molecular architecture, including bond lengths, bond angles, and stereochemical relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is fundamental for characterizing these molecules in solution. For example, the structure of a complex cyclic derivative, 3-Phenyl-2-(o-tolyl)-2,3-dihydrobenzo[d] mdpi.comresearchgate.netoxaphosphole 3-oxide, was confirmed using these NMR techniques, with the proton NMR showing characteristic signals for the aromatic and methine protons. sioc-journal.cn First-principles calculations combined with experimental data for related compounds like phenylphosphinic acid have provided a complete assignment of NMR parameters and have even been used to determine the orientation of chemical shift anisotropy (CSA) tensors. nih.gov
Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of these compounds. This technique has been used to determine the molecular geometry of metal complexes, revealing critical details about coordination. For instance, the crystal structure of a copper(II) complex with di(o-tolyl)phosphinic acid has been elucidated, providing precise information on its square pyramidal geometry. researchgate.net Similarly, the structure of a related phosphonic acid complex bound to a metallo-β-lactamase enzyme has been solved with high resolution, offering insights into intermolecular interactions. rcsb.org The data from these advanced analytical methods, as shown for representative complex derivatives in the table below, are vital for understanding structure-property relationships.
| Compound | Analytical Method | Key Data/Findings | Reference |
|---|---|---|---|
| 3-Phenyl-2-(o-tolyl)-2,3-dihydrobenzo[d] mdpi.comresearchgate.netoxaphosphole 3-oxide | ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.80–7.11 (m, 13H, Ar-H), 5.75 (d, 1H, P-CH) | sioc-journal.cn |
| Copper(II) complex with di(o-tolyl)phosphinic acid | Single-Crystal X-ray Diffraction | Crystal System: Triclinic, Space Group: P-1. Reveals a square pyramidal geometry around the Cu(II) ion. | researchgate.net |
| IMP-1 MBL in complex with (3-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)benzyl)phosphonic acid | X-ray Diffraction | Resolution: 2.13 Å. Provides detailed insight into inhibitor binding in an active site. | rcsb.org |
| Phenylphosphinic acid | First-principles NMR Calculation (GIPAW) | Successful assignment of ¹H, ¹³C, ¹⁷O, and ³¹P spectra and interpretation of chemical shift anisotropy tensors. | nih.gov |
Q & A
Q. How do environmental factors (e.g., UV light, humidity) impact the stability of this compound in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
